molecular formula C16H19N3O2S B2697644 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034223-65-7

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2697644
CAS No.: 2034223-65-7
M. Wt: 317.41
InChI Key: AMHQUUATIFEOKR-JOCQHMNTSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

The compound 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is part of a broader class of chemicals that have been synthesized and studied for various applications, including their potential in medicinal chemistry and material science. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions highlights the compound's relevance in the synthesis of pyrazine analogs, showcasing its chemical versatility and potential applications in developing novel compounds with desired properties (Ahmad et al., 2021).

Electronic and Nonlinear Optical Properties

The electronic and nonlinear optical (NLO) properties of thiophene-based compounds, including those similar to the mentioned chemical, have been explored through Density Functional Theory (DFT) calculations. These studies provide insights into the reactivity parameters and NLO behavior, indicating potential applications in electronic materials and devices. The extended π-electronic delocalization observed in these compounds is crucial for their NLO properties, which are essential for applications in photonics and optoelectronics (Ahmad et al., 2021).

Antimicrobial Activity

Research on chiral macrocyclic or linear pyridine carboxamides derived from thiophene compounds has shown promising antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains. The structural versatility of thiophene-based compounds, including variations like the this compound, plays a significant role in their biological activity and potential therapeutic applications (Al-Salahi et al., 2010).

Cytotoxic Activity

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with thiophene-based carboxamides, reveals significant cytotoxic activity against various cancer cell lines. This research underscores the potential of thiophene-based compounds in developing anticancer drugs, highlighting the importance of the structural features inherent to compounds like this compound in medicinal chemistry (Deady et al., 2003).

Properties

IUPAC Name

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-12-2-4-13(5-3-12)21-15-9-17-6-7-18-15/h6-10,12-13H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQUUATIFEOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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